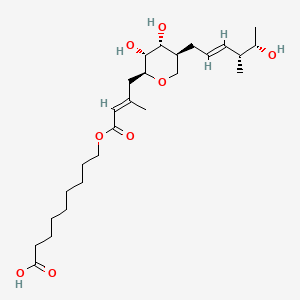

Pseudomonic acid C

Vue d'ensemble

Description

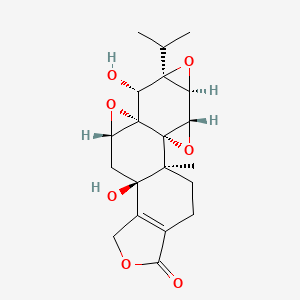

Pseudomonic Acid C is a minor antibiotic component with the molecular formula C26H44O8 . It has an average mass of 484.623 Da and a monoisotopic mass of 484.303619 Da . It is also known by other names such as (5S)-1,5-Anhydro-5-{(2E)-4-[(8-carboxyoctyl)oxy]-2-methyl-4-oxo-2-buten-1-yl}-2-deoxy-2-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-L-arabinitol .

Synthesis Analysis

The synthesis of Pseudomonic acid C involves a flexible stereoselective approach to the common C1–C14 skeleton present in natural products of the pseudomonic acid family . The key synthetic reactions utilized include Achmatowicz rearrangement, Johnson–Claisen rearrangement, Julia–Kocienski olefination, and Horner–Wadsworth–Emmons olefination reaction .Molecular Structure Analysis

The structure and stereochemistry of Pseudomonic acid C have been confirmed by single-crystal X-ray analysis . It has 6 of 6 defined stereocentres .Chemical Reactions Analysis

Pseudomonic acid A has been converted stereospecifically into Pseudomonic acid C in high yield . The epoxidation and the acid- and base-stability of Pseudomonic acid C have been studied .Physical And Chemical Properties Analysis

Pseudomonic Acid C has a density of 1.1±0.1 g/cm3, a boiling point of 656.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.5 mmHg at 25°C . It has an enthalpy of vaporization of 110.6±6.0 kJ/mol and a flash point of 210.3±25.0 °C . Its index of refraction is 1.516 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Total Synthesis : The total synthesis of pseudomonic acid C involves a key step of alkylation of a trisubstituted δ-lactone with complete stereocontrol, enabling access to analogues and potential biosynthetic precursors (Mckay et al., 2000).

- Synthesis of Analogues : A flexible, stereoselective approach for synthesizing the common C1-C14 skeleton present in pseudomonic acid family, including pseudomonic acid C, has been developed. Key synthetic reactions include Achmatowicz rearrangement and Julia-Kocienski olefination (Sridhar & Srihari, 2014).

- Structural Characterization : The crystal structure of pseudomonic acid A, a closely related compound, was determined using single-crystal X-ray diffraction. This study provides insights into the molecular interactions and stability of pseudomonic acids (Bojarska et al., 2014).

Biosynthetic Insights

- Biosynthesis Differentiation : Research on pseudomonic acids A and B revealed patterns of radioactivity in biosynthetic probing, implying a distinct biosynthetic pathway for pseudomonic acid C, deviating from simple oxidation or reduction processes (Mantle et al., 2001).

- Quorum-sensing in Biosynthesis : The biosynthesis of mupirocin (pseudomonic acid) involves quorum-sensing-dependent regulatory systems, indicating a complex interaction of microbial communication in the production of pseudomonic acids (El-Sayed et al., 2001).

Antibiotic Mechanisms and Resistance

- Mupirocin Resistance : Studies on mupirocin, which contains pseudomonic acids, have shown increasing resistance among methicillin-resistant Staphylococcus aureus (MRSA) isolates. This research provides insights into the challenges faced in using pseudomonic acid derivatives as antibiotics (Khoshnood et al., 2019).

- Synthetase Inhibition for Resistance : Understanding how pseudomonic acid avoids inhibiting its own isoleucyl-tRNA synthetase in Pseudomonas fluorescens has provided significant insights into the resistance mechanisms and potential applications in biotechnology (Yanagisawa & Kawakami, 2003).

Mécanisme D'action

Target of Action

Pseudomonic Acid C, also known as Mupirocin, primarily targets bacterial protein synthesis . It does this by inhibiting the activity of bacterial isoleucyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis, and its inhibition disrupts this process, leading to the antibacterial effects of Pseudomonic Acid C .

Mode of Action

Pseudomonic Acid C interacts with its target, the bacterial isoleucyl-tRNA synthetase, by reversibly inhibiting it . This inhibition prevents the enzyme from attaching isoleucine to its corresponding tRNA, a critical step in protein synthesis . As a result, protein synthesis in the bacteria is halted, leading to bacterial death .

Biochemical Pathways

The biochemical pathway of Pseudomonic Acid C involves the production of pseudomonic acids through the fermentation process of the bacterium Pseudomonas fluorescens . The production of Pseudomonic Acid C involves several steps, including the transfer mediated by MupU, oxidation catalyzed by MupO, a cytochrome P450, and dehydration by MupV .

Pharmacokinetics

It is considered well-tolerated as there is negligible systemic absorption through intact skin or intranasal application .

Result of Action

The primary result of Pseudomonic Acid C’s action is the inhibition of protein synthesis in bacteria, leading to bacterial death . This makes it an effective antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .

Action Environment

The action of Pseudomonic Acid C can be influenced by environmental factors. For instance, the production of pseudomonic acids is activated by signal molecules in a phenomenon known as quorum sensing . Additionally, resistance to Pseudomonic Acid C has been observed, particularly in environments where the antibiotic is used extensively without prescription .

Propriétés

IUPAC Name |

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMHFUKZHJOMJL-WZLBZGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudomonic acid C | |

CAS RN |

71980-98-8 | |

| Record name | Pseudomonic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

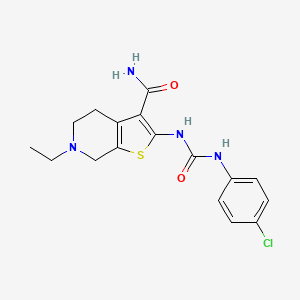

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)

![8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B1679757.png)